molecular formula C15H21FN2O3S B2710959 N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide CAS No. 1421489-83-9

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide

Cat. No. B2710959
M. Wt: 328.4
InChI Key: BYCIOGLLIYRZHH-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide, also known as FE-568088, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for certain protein targets, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Novel GPR119 Agonists

Research has led to the discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as novel GPR119 agonists. These compounds, through structural modifications, have shown potent activity and metabolic stability, indicating potential applications in treating metabolic disorders such as diabetes and obesity (Yu et al., 2014).

Fluorinating Reagents and Spin Adducts

The study of fluorinating reagents, including the analysis of reactions with spin traps, has been explored. This research provides insight into the chemical behavior of compounds like N-fluorodibenzenesulfonamide, which can lead to the formation of fluoro spin adducts, a process relevant to the synthesis of fluorinated organic molecules (Eberson & Persson, 1997).

Asymmetric Synthesis of 3'-Fluorothalidomide

The asymmetric synthesis of enantiomerically pure 3'-fluorothalidomide via enantiodivergent electrophilic fluorination demonstrates a significant application in the synthesis of chiral fluorinated compounds. This method utilizes N-fluorobenzenesulfonimide (NFSI) and showcases the ability to access mirror image forms of the target molecule, highlighting advances in synthetic chemistry and potential pharmaceutical applications (Yamamoto et al., 2011).

Molecular Dynamics and Quantum Chemical Studies

Investigations into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations demonstrate the practical applications of these compounds in materials science. Such studies are essential for developing new materials with enhanced resistance to corrosion, which has broad implications for industrial applications (Kaya et al., 2016).

Intramolecular Substitution and Cyclization

Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines leading to the synthesis of fluorinated isoquinolines and quinolines offers valuable insights into the development of novel synthetic methodologies. These findings have implications for the synthesis of complex fluorinated molecules, which are of interest in drug discovery and development (Ichikawa et al., 2006).

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-22(20,21)17-11-14(18-8-4-7-15(18)19)10-12-5-3-6-13(16)9-12/h3,5-6,9,14,17H,2,4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCIOGLLIYRZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide

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